Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
Description
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS: 2091693-38-6) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl group at position 4 and an ethyl carboxylate ester.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-9(14)10(2)8-7(4-5-13-10)11-6-12-8/h6,13H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
RUVPMQMRIIQYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=C(CCN1)NC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the imidazopyridine core . The reaction conditions often include refluxing in formic acid or other suitable solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in cellular signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares Ethyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate with structurally related imidazo-pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Purity (%) | Melting Point (°C) | Key Substituents | CAS Number |
|---|---|---|---|---|---|---|
| Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate | C₁₂H₁₇N₃O₂ | 247.29 | N/A | N/A | 4-methyl, ethyl ester | 2091693-38-6 |
| 4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | C₁₅H₁₄FN₃O₂ | 299.30 | 95 | N/A | 4-fluorophenyl, carboxylic acid | 1006956-59-7 |
| 4-[2-(Trifluoromethoxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C₁₄H₁₅F₃N₂O | 308.28 | 95 | N/A | 2-trifluoromethoxyphenyl | 101620-25-1 |
| Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzothiazolo[3,2-a]pyrimidine-3-carboxylate | C₂₀H₁₇FN₄O₂S | 386.44 | 99.08 | 159–162 | Fluoro, pyridinyl, benzothiazole | N/A |
| (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | C₁₀H₁₅N₃O₂ | 209.25 | N/A | N/A | Tetrahydro, dimethyl, carboxylic acid | 1150644-61-3 |
Key Observations :
- Substituent Effects : The ethyl carboxylate group in the target compound contrasts with carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid), which may influence solubility and bioavailability .
- Ring Saturation : The tetrahydro-imidazo[4,5-c]pyridine scaffold in (S)-4,4-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid introduces conformational rigidity compared to the unsaturated target compound .
- Aromatic vs.
Pharmacological and Functional Comparisons
- Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives (e.g., 6-chloro-2-(1,3-dimethyl-pyrazol-4-yl)-7-piperazinyl-imidazo[4,5-b]pyridine) demonstrate potent kinase inhibitory activity, suggesting that the target compound may share similar mechanisms pending structural optimization .
- Antimicrobial Potential: Fluorinated and trifluoromethoxy-substituted imidazo[4,5-c]pyridines (e.g., 4-[2-(trifluoromethoxy)phenyl]-imidazo[4,5-c]pyridine) are explored for antimicrobial properties due to enhanced lipophilicity and membrane penetration .
- Chirality and Bioactivity : Enantioselective synthesis of ethyl benzothiazolo-pyrimidine carboxylates () highlights the importance of stereochemistry in modulating efficacy, a factor unexplored for the target compound .
Biological Activity
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS No. 2091693-38-6) is a compound belonging to the imidazopyridine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 2091693-38-6 |
Biological Activity
This compound has been investigated for various biological activities:
1. Anticancer Activity
Research indicates that compounds in the imidazopyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of human tumor cell lines such as HCT116 (GI50 = 2.30 μM) and MV4-11 (GI50 = 0.299 μM) .
- The compound's mechanism may involve dual inhibition of kinases such as Aurora-A and FLT3, which are critical in cancer cell proliferation .
2. Kinase Inhibition
Studies have demonstrated that this compound can selectively inhibit certain kinases:
- Aurora-A kinase inhibition was observed with an IC50 value of approximately 0.070 μM in HeLa cells .
- This selectivity suggests potential for therapeutic applications in cancers driven by aberrant kinase activity.
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases involved in cell cycle regulation and proliferation. The compound's ability to inhibit these kinases disrupts normal cellular signaling pathways leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Study 1: Antiproliferative Effects
In a study focusing on imidazopyridine derivatives:
- This compound was found to exhibit significant antiproliferative effects across multiple cancer cell lines.
Case Study 2: Selective Kinase Inhibition
A pharmacological evaluation revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
